5-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide
Overview
Description
5-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide is an organic compound with a complex structure that includes a benzotriazole ring, a methoxy group, and a chloro-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzotriazole intermediate, which is then reacted with the appropriate benzamide derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, methanol, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Scientific Research Applications
5-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in polymer production.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide: Similar in structure but with a nitro group instead of a benzotriazole ring.
5-bromo-2-chloro-4’-ethoxybenzophenone: Contains a benzophenone core with similar substituents.
Uniqueness
5-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide is unique due to its
Properties
IUPAC Name |
5-chloro-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-4-31-17-8-6-16(7-9-17)28-26-20-11-14(2)19(13-21(20)27-28)25-23(29)18-12-15(24)5-10-22(18)30-3/h5-13H,4H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGTXUFKTUIJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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